molecular formula C12H23NO2 B8327937 5-n-Octyloxy-pyrrolidin-2-one

5-n-Octyloxy-pyrrolidin-2-one

Cat. No. B8327937
M. Wt: 213.32 g/mol
InChI Key: QMMSAGBYEKJMDL-UHFFFAOYSA-N
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Patent
US04882350

Procedure details

7.5 g of 5-hydroxy-pyrrolidin-2-one, 10 cm3 of n-octanol and 4 g of Amberlite IR 120H are heated to 60° C. for 4 hours. After filtering, the n-octanol is eliminated by distilling under reduced pressure. 5.5 g of the expected product is obtained, m.p. 36°-38° C., crystallized from hexane.
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[NH:6][C:5](=[O:7])[CH2:4][CH2:3]1.[CH2:8](O)[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15]>>[CH2:8]([O:1][CH:2]1[NH:6][C:5](=[O:7])[CH2:4][CH2:3]1)[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15]

Inputs

Step One
Name
Quantity
7.5 g
Type
reactant
Smiles
OC1CCC(N1)=O
Name
Quantity
10 mL
Type
reactant
Smiles
C(CCCCCCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtering
DISTILLATION
Type
DISTILLATION
Details
by distilling under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCC)OC1CCC(N1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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